1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, including chlorination, nitration, and the introduction of various functional groups. For instance, paper describes a novel synthesis route for a chloro-fluoro-nitrobenzenesulfonyl chloride derivative, which could be analogous to the synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. The process includes diazotization, oxychlorination, and nitration steps, which are common in the synthesis of nitrobenzene derivatives.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives is significantly influenced by the substituents on the benzene ring. For example, paper confirms the structure of a dimethoxy-nitrobenzene derivative through X-ray crystallography. The presence of electron-withdrawing groups such as nitro (-NO2) and halogens (e.g., chlorine, fluorine) can affect the electron density and reactivity of the aromatic ring.
Chemical Reactions Analysis
Nitrobenzene derivatives undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. Paper discusses the use of a fluorination reagent for aromatic substrates, which could be relevant for the fluorination step in the synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. Paper explores nucleophilic substitution reactions with electron-withdrawing substituents, which could provide insights into the reactivity of the chloro and nitro groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, paper examines the structure-activity relationships of various substituted nitrobenzenes, which can help predict the behavior of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in biological systems or chemical reactions.
Scientific Research Applications
Practical Synthesis of Related Compounds
A study by Qiu et al. (2009) discusses the synthesis of 2-Fluoro-4-bromobiphenyl, highlighting challenges and developments in the synthesis of fluoro-brominated compounds. This research points towards the importance of such compounds in manufacturing materials like flurbiprofen, indicating potential synthesis and application areas for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in pharmaceuticals or materials science (Qiu et al., 2009).
Luminescent Materials for Sensing Applications
Paria et al. (2022) review the use of luminescent micelles in sensing applications, specifically for detecting nitroaromatic and nitramine explosives. The research underlines the role of chemical structures similar to 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in creating sensitive probes for environmental and security purposes (Paria et al., 2022).
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) explores nucleophilic aromatic substitution reactions, including those involving nitro groups, which is relevant for understanding the chemical behavior and potential reactions of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in synthetic applications (Pietra & Vitali, 1972).
Advances in Liquid Crystal Technologies
Hird (2007) discusses the incorporation of fluoro substituents into liquid crystals, emphasizing their impact on physical properties and applications in display technologies. This suggests potential research directions for modifying the electronic and optical properties of materials using compounds like 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (Hird, 2007).
properties
IUPAC Name |
1-chloro-2-fluoro-4-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEMBGOGKOKTDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459039 | |
Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | |
CAS RN |
118664-99-6 | |
Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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